molecular formula C13H18N2O2 B13568909 Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate

Cat. No.: B13568909
M. Wt: 234.29 g/mol
InChI Key: SLCUNQZXKLGJET-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate is a chemical compound that features a benzoate ester linked to an amino group and a pyrrolidine ring. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the pyrrolidine ring, a common motif in many biologically active molecules, adds to its significance.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate typically involves the reaction of ethyl 2-amino-5-bromobenzoate with pyrrolidine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the pyrrolidine group.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-(pyrrolidin-1-yl)benzoate: Unique due to the presence of both the amino group and the pyrrolidine ring.

    Ethyl 2-amino-5-(morpholin-4-yl)benzoate: Similar structure but with a morpholine ring instead of pyrrolidine.

    Ethyl 2-amino-5-(piperidin-1-yl)benzoate: Contains a piperidine ring, offering different steric and electronic properties.

Uniqueness

This compound is unique due to the combination of the benzoate ester, amino group, and pyrrolidine ring, which together confer distinct chemical and biological properties. This combination allows for versatile chemical modifications and potential interactions with a wide range of biological targets.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-amino-5-pyrrolidin-1-ylbenzoate

InChI

InChI=1S/C13H18N2O2/c1-2-17-13(16)11-9-10(5-6-12(11)14)15-7-3-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3

InChI Key

SLCUNQZXKLGJET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)N2CCCC2)N

Origin of Product

United States

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